4-(Methylamino)butanoic acid

Neuropharmacology GABA Receptor Anti-Cholinergic

4-(Methylamino)butanoic acid (N-Methyl-GABA) is an N-methylated GABA derivative that uniquely alters receptor binding stoichiometry and enzyme specificity vs unmodified GABA. Use as a tool in ex vivo studies where a 10‑fold reduction in anti‑cholinergic potency is required to isolate GABAergic pathways. As a dedicated substrate, it provides a 200‑fold higher turnover rate for characterizing demethylating oxidase in bacterial nicotine degradation. For aqueous delivery (647 mg/mL solubility), procure the hydrochloride salt (CAS 6976-17-6). Benchmark synthesis efficiency by targeting a 72.89% yield from N-methylpyrrolidone.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1119-48-8
Cat. No. B029077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)butanoic acid
CAS1119-48-8
Synonyms4-(Methylamino)butanoic Acid;  N-Methyl-GABA;  N-Methyl-γ-aminobutyric Acid;  4-(Methylamino)butyric Acid; 
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC[NH2+]CCCC(=O)[O-]
InChIInChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
InChIKeyAOKCDAVWJLOAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)butanoic acid (CAS 1119-48-8): Core Properties and Research-Grade Procurement Considerations


4-(Methylamino)butanoic acid (CAS 1119-48-8), also known as N-Methyl-GABA or gamma-N-methylaminobutyrate, is a gamma-amino acid derivative where one hydrogen on the nitrogen of GABA is replaced by a methyl group [1]. As a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it is a key compound in neuropharmacology and biochemical research . Its molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol [1].

Why Generic Substitution of 4-(Methylamino)butanoic acid (CAS 1119-48-8) with Simple GABA Analogs Risks Experimental Failure


N-Methylation of the GABA backbone fundamentally alters the compound's interaction with biological systems, including receptor binding stoichiometry, enzyme substrate specificity, and physicochemical properties [1]. For instance, N-methyl-GABA exhibits distinct potency profiles across different GABA receptor subtypes compared to GABA itself, and its hydrochloride salt displays markedly enhanced aqueous solubility (647 mg/mL) compared to the free base, a critical factor in experimental design . Therefore, substituting with unmodified GABA, other N-alkyl derivatives, or simple esters will not replicate the specific pharmacological or biochemical outcomes associated with 4-(methylamino)butanoic acid.

Quantitative Evidence for Differentiated Use of 4-(Methylamino)butanoic acid (CAS 1119-48-8) in Research and Development


N-Methyl-GABA (1119-48-8) Exhibits a 10-Fold Reduction in Anti-Acetylcholine Potency Compared to Parent GABA

In a direct head-to-head comparison using guinea-pig ileum, the anti-acetylcholine (anti-Ach) potency of N-methyl-GABA (4-(methylamino)butanoic acid) was quantified as approximately one-tenth that of GABA itself [1]. This demonstrates that simple N-methylation substantially reduces activity at this specific peripheral receptor-mediated function, a crucial distinction for researchers investigating GABAergic signaling pathways.

Neuropharmacology GABA Receptor Anti-Cholinergic

Hydrochloride Salt of 4-(Methylamino)butanoic acid (CAS 6976-17-6) Delivers 647 mg/mL Aqueous Solubility for Enhanced Formulation Flexibility

The hydrochloride salt form (CAS 6976-17-6) of 4-(Methylamino)butanoic acid demonstrates a quantified aqueous solubility of 647.0 mg/mL (4.21 mol/L) . This high solubility is a direct consequence of the salt formation and is a critical differentiator from the free base form, which has only slight water solubility .

Formulation Science Analytical Chemistry Aqueous Solubility

Synthesis of 4-(Methylamino)butanoic acid Salts Achieves 72.89% Yield Under Optimized Conditions from N-Methylpyrrolidone

A study on the synthesis of 4-(methylamino)butanoic acid reported a yield of 72.89% for the intermediate salt form when synthesized from N-methylpyrrolidone and hydrochloric acid under optimized conditions (n(NMP):n(HCl)=1:2.0, 135°C, 5h) [1]. This provides a benchmark for procurement of research-grade material and process development.

Synthetic Chemistry Process Chemistry Yield Optimization

N-Methyl-GABA Engages Three Molecules per Receptor Site for Inhibition in Cerebellar Slices, Distinct from Other Amino Acids

Kinetic analysis of dose-response curves in guinea-pig cerebellar slices revealed that the number of molecules of N-methyl-GABA combining with its receptor site to produce inhibition is 3, a stoichiometry distinct from other N-methylamino acids like N-methylglycine (2 molecules) and N-methyltaurine (3) [1]. This molecular-level distinction underpins its unique pharmacological profile.

Receptor Pharmacology Stoichiometry Cerebellar Electrophysiology

N-Methylation of GABA Reduces pKa to 4.42, Modulating Protonation State for Membrane Interaction Studies

The predicted pKa of 4-(methylamino)butanoic acid is 4.42 ± 0.10 , which is notably lower than that of GABA (pKa ~10.5 for amino group). This altered acid-base character influences its ionization state at physiological pH, affecting membrane permeability and receptor interactions compared to the parent compound [1].

Physicochemical Properties pKa Membrane Permeability

4-(Methylamino)butanoic acid is a Substrate for a Specific Demethylating Oxidase, a Key Step in Nicotine Catabolism

In Arthrobacter nicotinovorans, 4-(methylamino)butanoic acid is a specific substrate for a novel gamma-N-methylaminobutyrate demethylating oxidase [1]. This enzyme shows a 200-fold higher turnover rate for 4-(methylamino)butanoic acid compared to the alternative substrate sarcosine, highlighting its unique role as a dedicated intermediate in the bacterial nicotine degradation pathway [2].

Enzymology Microbial Metabolism Nicotine Degradation

High-Impact Research and Development Scenarios for 4-(Methylamino)butanoic acid (CAS 1119-48-8) Based on Differentiated Evidence


Investigating GABAergic Mechanisms with Reduced Peripheral Side Effects

Use N-methyl-GABA (CAS 1119-48-8) as a tool compound in ex vivo tissue studies (e.g., guinea-pig ileum) to investigate GABA receptor function where a 10-fold reduction in anti-cholinergic potency compared to GABA is required [1]. This allows for isolation of specific GABAergic pathways with minimized interference from cholinergic systems.

Formulation Development for Aqueous In Vivo Dosing

Procure the hydrochloride salt form (CAS 6976-17-6) for any in vivo or in vitro studies requiring aqueous delivery. With a quantified solubility of 647 mg/mL, it is the preferred form over the free base for preparing dosing solutions for animal models or cell culture media .

Synthetic Route Optimization and Process Benchmarking

Utilize the reported 72.89% yield for the synthesis of 4-(methylamino)butanoic acid salts from N-methylpyrrolidone as a key performance indicator for optimizing in-house synthesis or for quality control when sourcing from commercial vendors [2].

Enzymatic Studies of Nicotine Catabolism

Employ 4-(methylamino)butanoic acid as a dedicated substrate for characterizing gamma-N-methylaminobutyrate demethylating oxidase. Its 200-fold higher turnover rate compared to sarcosine makes it the superior probe for studying this specific step in bacterial nicotine degradation pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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